N-[(4-cyclohexyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O2S/c36-27(34-11-10-23-6-4-5-9-25(23)34)19-38-29-33-32-26(35(29)24-7-2-1-3-8-24)18-31-28(37)30-15-20-12-21(16-30)14-22(13-20)17-30/h4-6,9,20-22,24H,1-3,7-8,10-19H2,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOHXZJSIDWVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the indole moiety and the adamantane core. Common reagents used in these reactions include cyclohexylamine, indole derivatives, and adamantane carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
N-[(4-cyclohexyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of advanced materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Ada Derivatives
Adamantane-Indole Hybrids
describes N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides, which share the adamantane-indole motif but lack the triazole core. These derivatives exhibit:
- Synthetic Flexibility : Prepared via sequential reactions of adamantane-1-carbonyl chloride with o-toluidine and substituted amines, yielding 25 analogs (5a–y). The target compound’s synthesis likely involves similar coupling strategies but with triazole intermediates .
Sulfanyl and Sulfonamide-Containing Analogs
and highlight sulfanyl/sulfonamide groups in diverse scaffolds:
- Cyanocouplings (): 2-Cyano-N-(4-sulfamoylphenyl)acetamides (e.g., 13a–e) feature sulfonamide groups linked to hydrazinylidene-cyanide moieties. These compounds, while structurally distinct from the target molecule, demonstrate the role of sulfonamide/sulfanyl groups in enhancing solubility and hydrogen-bonding capacity .
- Anti-Exudative Triazoles (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showed anti-inflammatory activity comparable to diclofenac. The target compound’s sulfanyl-indole group may similarly modulate inflammatory pathways .
Biological Activity
N-[(4-cyclohexyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that integrates various structural motifs known for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Features
The compound consists of:
- Adamantane core : Known for its stability and biological activity.
- Triazole ring : Associated with antifungal and antibacterial properties.
- Indole moiety : Linked to various signaling pathways and biological activities.
- Sulfanyl group : May enhance solubility and biological interactions.
Although specific data on the mechanism of action for this compound is not available, insights can be inferred from related compounds:
- Triazoles : These compounds often inhibit fungal growth by interfering with the synthesis of ergosterol, a crucial component of fungal cell membranes.
- Indoles : Known to modulate various signaling pathways, including those involved in inflammation and cancer progression.
Case Studies and Research Findings
Research on related compounds provides context for understanding the potential effects of this compound:
Case Study 1: Antifungal Activity
A study examining triazole derivatives found that modifications to the triazole ring significantly enhanced antifungal activity against various strains of fungi. The introduction of bulky groups or electron-withdrawing substituents was shown to improve binding affinity to fungal enzymes involved in ergosterol synthesis .
Case Study 2: Anti-inflammatory Properties
Indole derivatives have been studied extensively for their anti-inflammatory properties. One research paper highlighted that certain indole compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a similar potential for compounds containing indole structures .
Case Study 3: Antimicrobial Effects
Research has also indicated that adamantane-based compounds exhibit antimicrobial properties. A specific study demonstrated that adamantane derivatives could disrupt bacterial cell membranes, leading to cell lysis .
Q & A
Q. How can the synthesis of this adamantane-triazole-indole hybrid compound be optimized?
- Methodological Answer : The synthesis involves cyclization of hydrazincarbothioamide precursors in an alkaline medium (e.g., KOH/water), followed by alkylation with α-haloalkanes in n-butanol. Key steps include:
- Cyclization : Boil 0.1 mol of 2-(adamantane-1-yl)-N-substituted hydrazincarbothioamide with KOH for 1 hour, neutralize with acetic acid, and recrystallize from dioxane/water .
- Alkylation : React 0.01 mol of the triazole-3-thione intermediate with haloalkanes (e.g., 1-bromobutane) in n-butanol under reflux. Monitor pH to ensure neutral conditions post-reaction .
- Purification : Use column chromatography (silica gel) to isolate stereoisomers, as demonstrated in analogous adamantane-trioxolane syntheses .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and adamantane substitution patterns. For example, H NMR can distinguish between 1,2,4-triazole isomers based on proton splitting .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for sulfur-containing moieties .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguous structural features, such as sulfanyl group orientation .
Q. Which in vivo models are appropriate for preliminary bioactivity screening?
- Methodological Answer :
- Antihypoxic Activity : Use a rat hypoxia model with hypercapnia (hermetically sealed chambers). Compare to Mexidol (100 mg/kg) as a positive control, administering test compounds at 1/10 of LD doses .
- Cytotoxicity : Employ Daphnia magna assays for rapid, cost-effective toxicity screening. This model predicts bioactivity while adhering to ethical guidelines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Derivative Design : Modify substituents on the triazole (e.g., cyclohexyl vs. phenyl) and indole rings. Synthesize analogs via nucleophilic substitution or oxidation of the sulfanyl group .
- Biological Testing : Evaluate anti-exudative activity using carrageenan-induced edema models or anti-hypoxemic assays. Correlate substituent electronegativity with activity trends .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward hypoxia-inducible factor (HIF-1α) or other targets .
Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate in vitro results (e.g., enzyme inhibition) with ex vivo tissue models. For instance, test mitochondrial oxygen consumption in rat liver homogenates .
- Purity Analysis : Rule out synthetic byproducts via HPLC-MS. Impurities >2% can skew bioactivity results .
- Dose-Response Curves : Ensure linearity across multiple concentrations. Non-linear trends may indicate off-target effects .
Q. What computational tools can optimize reaction conditions for scaled-up synthesis?
- Methodological Answer :
- Bayesian Optimization : Use algorithms to iteratively refine parameters (e.g., temperature, solvent ratio) with minimal experimental runs. This approach outperforms traditional grid searches in yield maximization .
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., catalyst loading, reaction time) and interactions .
Q. How can stereochemical challenges during synthesis be addressed?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration of adamantane and indole moieties post-purification .
Q. What advanced techniques confirm metabolic stability in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
